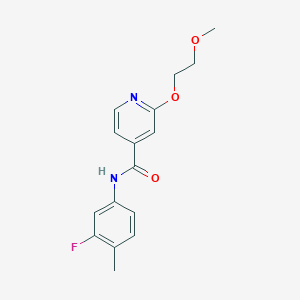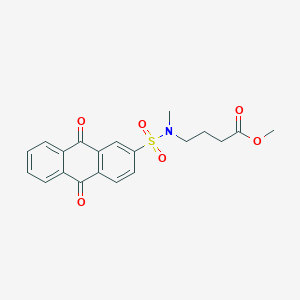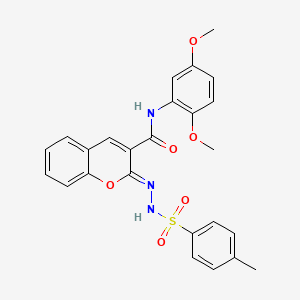![molecular formula C16H14BrN3O3S B2497198 N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 1031619-36-9](/img/structure/B2497198.png)
N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-Bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves multiple steps, including condensation, cyclization, and functional group transformations. A notable example is the synthesis of related pyrimidine and thiophene derivatives through reactions involving bromine as a cyclic reagent, indicating a potential pathway for synthesizing the target compound via bromination and subsequent reactions (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been determined using X-ray crystallography. These studies provide insights into the crystallographic parameters, such as space groups, lattice constants, and molecular conformations, which are crucial for understanding the molecular geometry and intermolecular interactions of the target compound (Liu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving related compounds typically include nucleophilic substitution, condensation, and cyclization reactions. These reactions are fundamental for modifying the molecular structure and introducing functional groups that impart desired chemical properties. The use of bromine as a cyclic reagent and the subsequent reactions highlight the versatility of these compounds in chemical synthesis (Liu et al., 2008).
Scientific Research Applications
Molecular Docking and Computational Analysis
Research on similar bromobenzyl compounds involves detailed computational analysis, including Density Functional Theory (DFT) and Molecular Docking studies. For instance, a compound synthesized from 4-bromobenzaldehyde and sulfadiazine exhibited potential in computational models, suggesting applications in designing molecules with specific biological interactions (Sowrirajan et al., 2022).
Herbicidal Activity
Compounds with structural elements similar to N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide have been explored for their herbicidal properties. For example, a synthesized compound using bromine as a cyclic reagent showed effective herbicidal activity, highlighting the potential agricultural applications of such molecules (Liu et al., 2008).
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c17-11-3-1-10(2-4-11)9-18-13(21)5-7-20-15(22)14-12(6-8-24-14)19-16(20)23/h1-4,6,8H,5,7,9H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDPIYZIOKRGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)


![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)
